molecular formula C22H28BrN B8414702 9-(10-Bromodecyl)-9h-carbazole CAS No. 86658-71-1

9-(10-Bromodecyl)-9h-carbazole

Cat. No. B8414702
Key on ui cas rn: 86658-71-1
M. Wt: 386.4 g/mol
InChI Key: JVIDHOZDZAITRF-UHFFFAOYSA-N
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Patent
US07098295B2

Procedure details

10 g (0.25 mol) sodium hydride (60%) was added in several portions into a solution of 30.6 g (0.20 mol) carbazole in 200 mL THF. Then the mixture was transferred into a funnel from which it was added dropwisely into a solution of 180 g (0.6 mol) dibromodecane in 500 mL THF at 70° C. and the mixture was refluxed for 48 h. After cooling, it was filtered. The filtrate was distilled in order to remove remaining dibromodecane. The residue was diluted with water and extracted with CH2Cl2. The organics was washed with brine and dried over anhydrous MgSO4 overnight. After removed the solvent by rotary evaporator, it was purified by silica chromography to give 31.6 g (41%, yield, mp 38˜40° C.) white solid product. 1H NMR (500 MHz, CDCl3), δ (ppm): 8.14 (2H, d), 7.51 (2H, d), 7.44 (2H, d), 7.26 (2H, d), 4.30 (2H, t), 3.41 (2H, t), 1.27˜1.90 (16H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
dibromodecane
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1[C:15]2[NH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[Br:16][CH:17](Br)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>C1COCC1>[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][N:14]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]2[C:15]1=[CH:3][CH:4]=[CH:5][CH:6]=2 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30.6 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
dibromodecane
Quantity
180 g
Type
reactant
Smiles
BrC(CCCCCCCCC)Br
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the mixture was transferred into a funnel from which it
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
it was filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled in order
CUSTOM
Type
CUSTOM
Details
to remove
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organics was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4 overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removed the solvent
CUSTOM
Type
CUSTOM
Details
by rotary evaporator, it
CUSTOM
Type
CUSTOM
Details
was purified by silica chromography
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
31.6 g (41%, yield, mp 38˜40° C.) white solid product

Outcomes

Product
Name
Type
Smiles
BrCCCCCCCCCCN1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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